(1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid

Insulin secretion Stereospecificity Pancreatic β-cells

Researchers studying system L amino acid transport or nutrient-stimulated insulin secretion face confounding metabolic effects when using natural substrates like L-leucine. BCH [(1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid] eliminates this variable as a non-metabolizable, stereochemically-defined tool compound. • Only the b(-) isomer activates glutamate dehydrogenase and stimulates insulin release - stereochemical purity is critical for reproducibility. • Inhibits all LAT family members (LAT1 IC₅₀ 131.5 µM; LAT2) at 10 mM, suppressing mTORC1 signaling and proliferation in KB, Saos2, and C6 cancer models. • Na⁺-independent system L-specific substrate with orthogonal selectivity validated across brain endothelium, intestinal epithelium, and chondrocytes. Specify (1S,4R)-b(-) stereochemistry when ordering to ensure biological activity.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Cat. No. B12061891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2(C(=O)O)N
InChIInChI=1S/C8H13NO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h5-6H,1-4,9H2,(H,10,11)/t5-,6+,8?/m1/s1
InChIKeyMPUVBVXDFRDIPT-RSHNMJPRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BCH Overview for Researchers and Procurement


(1S,4R)-2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid—widely known as BCH—is a synthetic, non-metabolizable bicyclic amino acid that acts as a competitive substrate and inhibitor of the sodium-independent system L amino acid transporters (LAT1/SLC7A5 and LAT2/SLC7A8) [1]. The compound exists as four stereoisomers; the b(–) form is the biologically active insulin secretagogue, while other isomers are inactive [2]. BCH is primarily used as a pharmacological tool to dissect amino acid transport systems, to study nutrient-stimulated insulin secretion in pancreatic β-cells, and to investigate LAT1-dependent tumor biology [3].

  • System L amino acid transporter probe (LAT1/SLC7A5, LAT2/SLC7A8)
  • Non-metabolizable leucine surrogate; decouples transport signaling from catabolism
  • Stereochemical control required: only b(–) isomer stimulates insulin secretion in research models

Why BCH Cannot Be Replaced by Generic Analogs


BCH occupies a unique functional niche that prevents simple substitution. Unlike natural L-leucine, BCH is non-metabolizable, allowing researchers to uncouple transport-mediated signaling from downstream catabolic metabolism—a distinction that directly alters the magnitude and kinetics of insulin secretion [1]. Among its four stereoisomers, only the b(–) form activates glutamate dehydrogenase and stimulates insulin release, making stereochemical purity a critical procurement specification [2]. When compared to the high-potency LAT1 inhibitor JPH203 (IC50 ~0.1 µM), BCH's moderate potency (IC50 91–131.5 µM) and its ability to inhibit all system L family members (LAT1 and LAT2) make it the preferred tool for broad-spectrum system L blockade rather than LAT1-selective pharmacological silencing [3].

vs. L‑Leucine
L‑Leucine undergoes transamination and oxidation; BCH is non‑metabolizable. Metabolic contributions may confound insulin secretion kinetics if leucine is substituted.
Stereochemical Purity
b(+), exo‑(±), and endo‑(±) isomers are inactive. Undefined isomer mixtures may yield false‑negative insulinotropic responses.
LAT1‑Selective Inhibitors (e.g., JPH203)
JPH203 is ~880‑fold more potent at LAT1 but does not inhibit LAT2. BCH provides broad system L inhibition; not interchangeable for LAT1‑selective silencing.

Comparative Evidence for BCH Selection


Stereospecificity in Insulin Secretion

Among the four stereoisomers of 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), only the b(–) form stimulates insulin release from pancreatic islets. The b(+), exo-(±), and endo-(±) isomers exhibit no insulinotropic activity [1]. This stereochemical requirement mirrors that of L-leucine versus D-leucine, where only the L-isomer is active. Specifically, b(–)-BCH and L-leucine are the best stimulators of glutamate dehydrogenase (GLDH), while the non-secreting stereoisomers D-leucine and b(+)-BCH are significantly less effective [2].

Stereospecificity
Head‑to‑head
b(–)‑BCH vs b(+)/exo/endo isomers
Active vs inactive; ~3‑fold Ca²⁺ increase
Isomer purity is essential for reproducible β‑cell secretion studies
Rat islets, 10 mmol/L, with glutamine
Insulin secretion Stereospecificity Pancreatic β-cells

LAT1 Inhibitory Potency vs. Clinical Candidates

BCH inhibits L-leucine uptake via LAT1 with an IC50 of 131.5 µM in standard cell-based transport assays, and 91 ± 39 µM in hCMEC/D3 brain capillary endothelial cells [1]. In contrast, the clinical-stage LAT1 inhibitor JPH203 exhibits an IC50 of 0.103 ± 0.015 µM in the same hCMEC/D3 assay system—approximately 880-fold more potent [1]. BCH is a transported substrate of LAT1, not a pure blocker, and also inhibits LAT2 at 10 mM, making it a non-selective pan-system L inhibitor .

LAT1 IC₅₀
Head‑to‑head
91 µM vs 0.103 µM
~880‑fold difference
BCH supports broad system L inhibition; JPH203 higher potency for LAT1‑selective assays
hCMEC/D3 cells, 10 min, UPLC‑MS/MS
LAT1 inhibition Amino acid transport Cancer metabolism

Non-Metabolizable Nature vs. L-Leucine

L-Leucine and BCH both stimulate insulin release to a similar extent in the presence of glutamine, but their secretory kinetics diverge sharply when 2-ketoisocaproate (KIC) is present. Under those conditions, leucine-stimulated islets exhibit a higher rate of secretion than BCH-stimulated islets because leucine can transaminate with 2-ketoglutarate whereas BCH cannot [1]. Furthermore, BCH stimulates ¹⁴CO₂ output from islets prelabeled with L-[U-¹⁴C]glutamine more markedly than leucine, indicating greater GDH-driven glutaminolysis [1].

Non‑metabolizable
Head‑to‑head
BCH vs L‑Leucine
Higher ¹⁴CO₂ output; lower secretion with KIC
BCH avoids metabolic confounding; required for transport‑signaling dissociation
Rat islets, ±KIC, ±glutamine
Metabolic stability Insulin secretion kinetics Glutamate dehydrogenase

System L Transport Selectivity

BCH is a system L-selective substrate that does not interact with system A or system N transporters. In bovine articular chondrocytes and rabbit jejunal brush border vesicles, BCH specifically inhibits leucine and tryptophan uptake via system L, while α-(methylamino)isobutyric acid (MeAIB)—the system A-specific substrate—inhibits proline, glycine, and glutamine uptake without competing with BCH [1][2]. Methylmercury-L-cysteine transport across the blood-brain barrier is inhibited by BCH but not by MeAIB, confirming orthogonal transporter selectivity [3].

Transporter Selectivity
Cross‑study
BCH: system L only vs MeAIB: system A only
Orthogonal inhibition patterns
Enables transporter system discrimination in uptake studies
Bovine chondrocytes, rabbit jejunal vesicles
Transport system specificity System L Amino acid uptake

High-Impact Applications for BCH


β-Cell Insulin Secretion and Nutrient-Stimulus Coupling

Investigators studying the fuel hypothesis of insulin secretion require a non-metabolizable leucine analog that activates glutamate dehydrogenase (GDH) without entering catabolic pathways. Only the b(–) isomer of BCH meets this requirement—the b(+), exo-(±), and endo-(±) forms are inactive [1]. BCH at 10 mmol/L produces a ~3-fold increase in cytosolic Ca²⁺ in islets under low-glucose conditions, similar to L-leucine but without the confounding effects of transamination or oxidation [2]. Procurement must specify the (1S,4R)-b(–) isomer to ensure reproducible insulinotropic activity.

Amino Acid Transporter Profiling

BCH serves as the gold-standard system L-specific substrate for transporter identification and characterization. Its uptake is Na⁺-independent and exclusively inhibited by other system L substrates, while system A substrate MeAIB and system N substrate L-glutamic acid γ-monohydroxamate do not compete [3]. This orthogonal selectivity profile, validated across multiple tissue types including brain endothelium, intestinal epithelium, and chondrocytes, makes BCH irreplaceable for defecting transporter expression and function in pharmacokinetic and nutrient transport studies.

Broad-Spectrum LAT Inhibition in Cancer Metabolism

When the experimental goal is to inhibit both LAT1 and LAT2 simultaneously to achieve comprehensive blockade of neutral amino acid influx, BCH is the appropriate tool compound. At 10 mM, BCH inhibits all LAT family members and suppresses mTORC1 signaling, DNA synthesis, and cell proliferation in KB, Saos2, and C6 cancer cell lines [4]. In contrast, JPH203 (IC50 0.103 µM) is LAT1-selective and does not affect LAT2-mediated transport. Researchers comparing BCH with JPH203 in YD-38 and Saos2 cells have demonstrated that JPH203 is superior for LAT1-selective apoptosis induction, while BCH produces a broader but less potent anti-proliferative effect [5].

GLDH Allosteric Activation Screening

BCH is a direct allosteric activator of glutamate dehydrogenase and can be used as a reference compound in GDH activity assays. In pancreatic islet homogenates, BCH activates GDH (L-glutamate:NAD⁺ oxidoreductase, EC 1.4.1.2), with the b(–) isomer and L-leucine being the most potent activators among tested amino acids [6]. The non-secreting stereoisomers D-leucine and b(+)-BCH show markedly lower GDH activation, establishing a stereochemical-activity relationship that can serve as a benchmark for screening novel GDH modulators [6].

Application
Selection Property
Validation Focus
β‑cell stimulus‑secretion coupling studies
Stereochemically pure b(–) isomer
Insulin release assay with isomer verification
System L transporter identification
Orthogonal selectivity vs system A/N substrates
Uptake inhibition with MeAIB control
Broad‑spectrum LAT inhibition in tumor cell models
Inhibits LAT1 + LAT2 at mM concentrations
mTORC1 signaling and proliferation endpoints
GDH modulator screening
Allosteric GDH activation by b(–) isomer
Enzyme activity assay with stereoisomer controls
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